molecular formula C15H13N3O2 B8672851 3-hydroxy-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one

3-hydroxy-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one

Cat. No.: B8672851
M. Wt: 267.28 g/mol
InChI Key: QDAHBEXOVLMFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-hydroxy-1-methyl-5-(3-phenylpyrazol-1-yl)pyridin-2-one

InChI

InChI=1S/C15H13N3O2/c1-17-10-12(9-14(19)15(17)20)18-8-7-13(16-18)11-5-3-2-4-6-11/h2-10,19H,1H3

InChI Key

QDAHBEXOVLMFIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)O)N2C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Benzyloxy)-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one (33 mg, 0.092 mmol) was hydrogenated (balloon) with 10% Pd/C (10 mg, 9.40 μmol) in MeOH (1 mL) at R.T. After stirring overnight the mixture was filtered using a 0.45 μm PTFE syringe filter and concentrated. The crude material was purified by preparative reversed-phase HPLC (20×150 mm Waters Sunfire (0.1% TFA), 5-60% CH3CN/water over 20 min at 20 mL/ruin) to give the title compound (10 mg, 41%) as an off-white solid. 1H NMR (500 MHz, CDCl3): δ 7.86 (d, J=7.6 Hz, 2 H); 7.71 (s, 1 H); 7.49-7.39 (m, 3 H); 7.35 (m, 1 H); 7.21 (s, 1 H); 6.95 (bs, 1 H); 6.75 (d, J=2.4 Hz, 1 H); 3.71 (s, 3 H). HRMS (ES) calc (M+H)+=268.1081, found 268.1071.
Name
3-(Benzyloxy)-1-methyl-5-(3-phenyl-1H-pyrazol-1-yl)pyridin-2(1H)-one
Quantity
33 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
41%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.